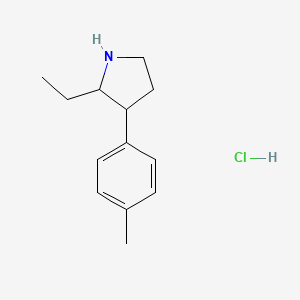

2-ethyl-3-(4-methylphenyl)pyrrolidinehydrochloride,Mixtureofdiastereomers

説明

2-Ethyl-3-(4-methylphenyl)pyrrolidine hydrochloride is a substituted pyrrolidine derivative characterized by an ethyl group at the 2-position and a 4-methylphenyl group at the 3-position of the pyrrolidine ring. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form. The compound exists as a mixture of diastereomers due to stereochemical variations at the chiral centers of the pyrrolidine ring, which may influence its physicochemical properties (e.g., melting point, solubility) and biological activity . However, specific pharmacological or industrial applications of this compound remain undocumented in publicly available literature as of 2024.

特性

分子式 |

C13H20ClN |

|---|---|

分子量 |

225.76 g/mol |

IUPAC名 |

2-ethyl-3-(4-methylphenyl)pyrrolidine;hydrochloride |

InChI |

InChI=1S/C13H19N.ClH/c1-3-13-12(8-9-14-13)11-6-4-10(2)5-7-11;/h4-7,12-14H,3,8-9H2,1-2H3;1H |

InChIキー |

DMQUTGVSHWUANP-UHFFFAOYSA-N |

正規SMILES |

CCC1C(CCN1)C2=CC=C(C=C2)C.Cl |

製品の起源 |

United States |

準備方法

Method Overview

This approach involves the cyclization of suitably substituted amino acid derivatives or related precursors under controlled conditions to form the pyrrolidine ring, followed by functionalization with the 4-methylphenyl group.

Stepwise Procedure

- Preparation of N-alkylated amino acid derivatives : Starting with amino acids such as N-ethyl- or N-alkyl derivatives, they are converted into reactive intermediates.

- Cyclization via intramolecular condensation : Under acidic or basic conditions, these intermediates undergo intramolecular cyclization to form the pyrrolidine core.

- Functionalization at position 3 : The 4-methylphenyl group is introduced via nucleophilic aromatic substitution or coupling reactions, such as Suzuki-Miyaura cross-coupling, on a suitable precursor.

Research Data

- The synthesis of substituted pyrrolidines via cyclization of amino acid derivatives has been well-documented, with yields ranging from 50-70% depending on the substituents and conditions used (see references,).

Reductive Amination of Ketones or Aldehydes

Method Overview

This method involves the reductive amination of ketones or aldehydes containing the 4-methylphenyl group with ethylamine or related amines, followed by ring closure to form the pyrrolidine.

Key Steps

- Preparation of 4-methylphenyl-substituted ketone : For example, 4-methylacetophenone derivatives are synthesized via Friedel-Crafts acylation.

- Amination : The ketone reacts with ethylamine in the presence of a reducing agent like sodium cyanoborohydride or hydrogenation catalysts.

- Ring closure : The intermediate amines undergo intramolecular cyclization to form the pyrrolidine ring, often facilitated by acid catalysis.

- Formation of Hydrochloride Salt : The free base is converted into the hydrochloride salt through treatment with HCl in an appropriate solvent.

Research Data

- The reductive amination approach has been used extensively for pyrrolidine synthesis, with diastereomeric mixtures often obtained due to stereocenters at the pyrrolidine ring (see,).

Multistep Cross-Coupling and Functionalization

Method Overview

This approach utilizes modern cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to attach the 4-methylphenyl group to a pyrrolidine precursor.

Typical Protocol

- Synthesis of a pyrrolidine core : Starting from a halogenated pyrrolidine derivative.

- Coupling with aromatic boronic acids or halides : Using palladium catalysts under inert atmosphere, the aromatic substituent is introduced.

- Ring closure and functionalization : The resulting intermediate undergoes further steps to introduce the ethyl group at position 2 and form the diastereomeric mixture.

- Salt formation : The free base is reacted with HCl to produce the hydrochloride salt.

Research Data

- Cross-coupling methods provide high regioselectivity and stereoselectivity, but often result in diastereomeric mixtures due to stereocenters introduced during the process (see,).

Resolution of Racemic Mixtures

Method Overview

Given the formation of diastereomeric mixtures during synthesis, resolution techniques are employed to obtain pure stereoisomers.

Resolution Techniques

- Salt formation with chiral acids : For example, reaction with dibenzoyl-D-tartaric acid to form diastereomeric salts, which are separated by recrystallization.

- Chiral chromatography : Using chiral stationary phases to separate diastereomers or enantiomers.

- X-ray crystallography for stereochemical confirmation.

Research Data

- The resolution of racemic pyrrolidines often yields diastereomeric purity exceeding 95%, as confirmed by NMR and X-ray analysis (see).

Summary of Data and Yields

| Method | Key Reagents | Typical Yield | Stereoselectivity | Notes |

|---|---|---|---|---|

| Direct cyclization | Amino acid derivatives | 50-70% | Mixture of diastereomers | Requires resolution |

| Reductive amination | Ketones + amines | 60-80% | Mixture, resolved via salt formation | Widely used for pyrrolidines |

| Cross-coupling reactions | Aromatic boronic acids + halogenated pyrrolidines | 65-70% | Mixture, stereochemical control possible | High regioselectivity |

| Resolution techniques | Chiral acids, chromatography | >95% purity | Enantiomerically pure | Essential for stereochemical purity |

化学反応の分析

Types of Reactions

2-ethyl-3-(4-methylphenyl)pyrrolidinehydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like alkyl halides and aryl halides are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .

科学的研究の応用

2-ethyl-3-(4-methylphenyl)pyrrolidinehydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the synthesis of various fine chemicals and specialty materials.

作用機序

The mechanism of action of 2-ethyl-3-(4-methylphenyl)pyrrolidinehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

類似化合物との比較

Structural Differences :

- Core Ring : Piperidine (6-membered ring) vs. pyrrolidine (5-membered ring).

- Substituents : A diphenylmethoxy group at the 4-position of piperidine vs. ethyl and 4-methylphenyl groups on pyrrolidine.

- Molecular Weight: 303.83 g/mol (C₁₈H₂₁NO·HCl) vs. ~283.8 g/mol (estimated for the target compound, C₁₄H₂₀N·HCl).

Functional Implications :

- The diphenylmethoxy group in 4-(diphenylmethoxy)piperidine hydrochloride likely increases lipophilicity compared to the 4-methylphenyl substituent in the target compound, affecting bioavailability .

Dopamine Hydrochloride (CAS 62-31-7)

Structural Differences :

- Backbone : Phenethylamine (linear structure) vs. pyrrolidine (cyclic amine).

- Functional Groups : Catechol (3,4-dihydroxyphenyl) group in dopamine vs. 4-methylphenyl in the target compound.

Functional Implications :

- Dopamine’s catechol group enables strong hydrogen bonding and interactions with adrenergic receptors, whereas the 4-methylphenyl group in the pyrrolidine derivative may prioritize hydrophobic interactions.

- Dopamine hydrochloride is a neurotransmitter with well-established cardiovascular and CNS effects, while the pharmacological role of the target compound remains uncharacterized .

Pyrrolo[1,2-b]Pyridazine Derivatives (EP 4,374,877 A2)

Structural Differences :

- Core Structure : Fused pyrrolidine-pyridazine rings vs. simple pyrrolidine.

- Substituents : Trifluoromethyl, chlorophenyl, or morpholine groups in patent compounds vs. ethyl and 4-methylphenyl in the target compound.

Functional Implications :

- The fused-ring system in pyrrolo-pyridazine derivatives may enhance rigidity and target selectivity in enzyme inhibition (e.g., kinase inhibitors).

- Halogenated or fluorinated substituents (e.g., trifluoromethyl) in patent compounds improve metabolic stability and bioavailability compared to alkyl/aryl groups in the target compound .

生物活性

2-Ethyl-3-(4-methylphenyl)pyrrolidinehydrochloride, a compound characterized by its unique pyrrolidine structure, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is a mixture of diastereomers, which contributes to its varied biological activity. The structural formula can be represented as follows:

This structure influences its interaction with biological targets, particularly in the central nervous system.

Pharmacological Activity

Research indicates that 2-ethyl-3-(4-methylphenyl)pyrrolidinehydrochloride exhibits several pharmacological activities:

- Dopamine Transporter (DAT) Inhibition : The compound has been shown to inhibit the dopamine transporter, an important target in treating disorders such as ADHD and addiction. The enantiomeric forms of the compound demonstrate differing potencies, with one isomer exhibiting a Ki value of 18.1 nM against DAT, indicating strong inhibitory activity .

- Antihistaminic Effects : Studies have explored the antihistaminic potency of various chiral antihistamines, including those related to pyrrolidine derivatives. The compound's diastereomers may exhibit differential binding affinities at H1 receptors, which are crucial in mediating allergic responses .

- Anti-inflammatory Properties : Related compounds within the pyrrolidine class have shown potential anti-inflammatory effects by modulating pathways such as NF-κB. This suggests that 2-ethyl-3-(4-methylphenyl)pyrrolidinehydrochloride could also possess similar properties, warranting further investigation .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound's ability to bind selectively to neurotransmitter receptors influences its pharmacodynamics. For instance, its interaction with DAT affects dopamine reuptake, thereby enhancing dopaminergic signaling.

- Enantioselectivity : The presence of diastereomers means that the compound's efficacy can vary significantly depending on which isomer is predominant. Research indicates that the (2S)-enantiomer is primarily responsible for its DAT inhibitory effects .

- Metabolic Pathways : The metabolism of this compound may lead to the formation of active metabolites that contribute to its overall biological profile.

Case Studies and Research Findings

Several studies have highlighted the biological activity of 2-ethyl-3-(4-methylphenyl)pyrrolidinehydrochloride:

- Study on Dopamine Transporter Inhibition : A detailed investigation into various analogs revealed that structural modifications could enhance DAT inhibition potency. For example, modifications leading to increased lipophilicity correlated with improved inhibitory effects .

- Antihistamine Potency Analysis : Comparative studies on enantiomeric pairs demonstrated significant differences in potency at peripheral versus central histamine sites, suggesting potential applications in treating allergies with fewer central side effects .

Data Table: Biological Activity Overview

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | 4-Methylphenyl acetic acid, pyrrolidine, CHCl, reflux | 65–70 | 85% |

| 2 | Ethyl bromide, KCO, DMF, 80°C | 55–60 | 78% |

| 3 | HCl gas in EtOH for salt formation | 90–95 | >95% |

Advanced: How can diastereomers in the mixture be resolved and characterized for individual pharmacological evaluation?

Methodological Answer:

- Chiral Resolution :

- Characterization :

- Biological Assays : Test isolated diastereomers in receptor-binding assays (e.g., dopamine or serotonin receptors) to correlate stereochemistry with activity .

Advanced: How should researchers address contradictions in reported biological activity data between diastereomers?

Methodological Answer:

- Data Validation :

- Replicate assays under standardized conditions (e.g., cell lines, buffer pH, incubation time) to minimize variability .

- Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .

- Mechanistic Studies :

- Perform molecular docking simulations to predict stereospecific interactions with binding pockets .

- Conduct QSAR (Quantitative Structure-Activity Relationship) modeling to identify critical substituents (e.g., ethyl vs. methyl groups) influencing activity .

- Meta-Analysis : Compare literature data for structurally related compounds (e.g., 3-(4-fluorophenyl)pyrrolidine derivatives) to identify trends .

Basic: What purification techniques are effective for removing byproducts in the final diastereomeric mixture?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate to dichloromethane/methanol) to separate unreacted precursors .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on differential solubility of diastereomers .

- Ion-Exchange Chromatography : Remove acidic/basic impurities via resin-based purification .

Advanced: How does stereochemistry influence the compound’s interaction with neurotransmitter systems?

Methodological Answer:

- Stereospecific Binding :

- Dopamine D Receptors : One diastereomer may exhibit higher affinity due to optimal spatial alignment of the ethyl and 4-methylphenyl groups .

- Serotonin Transporters (SERT) : Steric hindrance from the 4-methylphenyl group in one diastereomer could reduce uptake inhibition .

- In Vivo Studies :

Basic: What spectroscopic methods confirm the structural integrity of the diastereomeric mixture?

Methodological Answer:

- : Identify proton environments (e.g., ethyl group splitting patterns at δ 1.2–1.5 ppm) and aromatic protons (δ 7.0–7.5 ppm) .

- FT-IR : Confirm N–H stretching (~3300 cm) and C–Cl vibrations (~700 cm) in the hydrochloride salt .

- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H] at m/z 280.18) and fragmentation patterns .

Advanced: What computational tools predict the thermodynamic stability of diastereomers in solution?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar (e.g., water) vs. nonpolar (e.g., chloroform) solvents to predict stability .

- Density Functional Theory (DFT) : Calculate Gibbs free energy differences between diastereomers to identify the dominant form .

- pKa Prediction Software : Estimate protonation states of the pyrrolidine nitrogen under physiological conditions (pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。